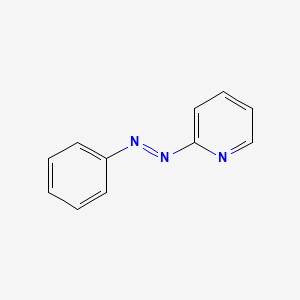
2-(Phenylazo)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylazo)pyridine is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dye chemistry. The structure of this compound consists of a pyridine ring substituted at the 2-position with a phenylazo group (C6H5N=N-).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylazo)pyridine can be synthesized through various methods. One common approach involves the diazotization of aniline followed by coupling with pyridine. The reaction typically proceeds as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with pyridine under basic conditions to yield this compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylazo)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Phenylazo)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their electronic and photophysical properties.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(Phenylazo)pyridine involves its ability to form coordination complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine and azo groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects.
Comparison with Similar Compounds
2-(Phenylazo)pyridine can be compared with other azo compounds such as:
4-(Phenylazo)pyridine: Similar structure but with the azo group at the 4-position of the pyridine ring.
2-(Phenylazo)aniline: Contains an aniline ring instead of a pyridine ring.
2-(Phenylazo)benzene: Lacks the nitrogen atom in the aromatic ring.
The uniqueness of this compound lies in its ability to form stable coordination complexes with transition metals, making it valuable in coordination chemistry and catalysis.
Properties
CAS No. |
2569-57-5 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)diazene |
InChI |
InChI=1S/C11H9N3/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h1-9H |
InChI Key |
QWLSHZKQRSNZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















